![molecular formula C18H17NO B2493603 2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde CAS No. 592550-44-2](/img/structure/B2493603.png)
2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde" is a derivative of indole-3-carbaldehyde, which is a core structure in many pharmacologically active compounds. Indole derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The specific substitution pattern on the indole core can significantly influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde involves the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride followed by recrystallization from ethanol . Similarly, the preparation of chirally substituted indole-2-carbaldehydes can be achieved via alkylation of 2-cyanoindole with optically active secondary alcohols and subsequent reduction of the cyano group to an aldehyde . These methods highlight the versatility of indole chemistry and the possibility of introducing various substituents to the indole core to obtain compounds with desired properties.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole ring system, which can be further substituted with various groups. The dihedral angle between the indole and the substituted phenyl ring systems can vary, influencing the overall shape and electronic distribution of the molecule. For example, the dihedral angle in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde is reported to be 70.18°, which affects the crystal packing and stability of the compound through van der Waals forces .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is a key transformation in indole chemistry. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with different nucleophiles to yield 2,3,6-trisubstituted indoles . Additionally, the reactivity of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which can further react with active methylene compounds to give various condensation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like "2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde" are influenced by their molecular structure. The presence of substituents can affect the compound's boiling point, melting point, solubility, and stability. The crystal structure, as determined by X-ray diffraction, can provide insights into the intermolecular interactions that stabilize the compound. For example, the crystal packing in related compounds is often stabilized by hydrogen bonding and π-π interactions, as seen in the crystal structures of various triazolyl compounds .
科学的研究の応用
Synthesis of Fused Heterocycles : Gribble, Jiang, and Liu (2002) describe the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a synthetic analogue of indole-2,3-quinodimethane, from indole-3-carbaldehyde. This synthesis process is crucial in creating complex fused heterocycles for various applications in organic chemistry (Gribble, Jiang, & Liu, 2002).
Green Nanocatalysis in Knoevenagel Condensation : Madan (2020) highlights the use of indole-3-carbaldehyde in green nanocatalysis for Knoevenagel condensation. This process is significant for synthesizing compounds with potential antimicrobial, anti-inflammatory, and anti-tumor properties (Madan, 2020).
Semicarbazato Complexes Synthesis : Kanoongo, Singh, and Tandon (1990) explored the condensation of aldehydes, including indole-3-carbaldehyde, with semicarbazide hydrochloride to yield Schiff bases, leading to semicarbazato complexes of tungsten oxotetrachloride. These complexes have applications in various fields including catalysis and materials science (Kanoongo, Singh, & Tandon, 1990).
Photoinduced Intramolecular Reactions : Lu et al. (2009) conducted a study on the efficient intramolecular photoaddition reaction of 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes. This study is crucial in the field of synthetic organic chemistry, particularly in the creation of fused indoles and pyrroles (Lu et al., 2009).
Organic Anode Catalyst for Glucose Electrooxidation : Hamad et al. (2021) explored the use of indole-based novel organic anode catalysts in glucose electrooxidation, which is significant in the development of fuel cells (Hamad et al., 2021).
Anti-Cancer Activity and Molecular Modeling : Reddy and Reddy (2020) synthesized 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones from 1-methyl-1H-indole-3-carbaldehyde, showing potential in vitro anti-cancer activity in HepG2 cell lines (Reddy & Reddy, 2020).
将来の方向性
特性
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)11-19-14(2)17(12-20)16-5-3-4-6-18(16)19/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBAIQJONCIGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

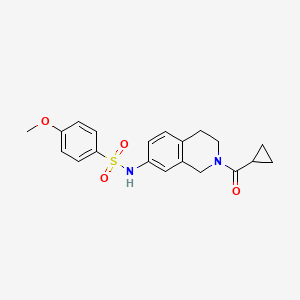
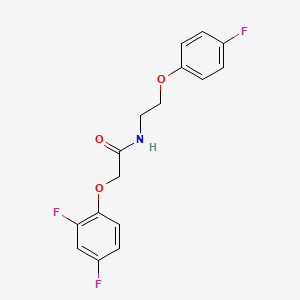
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)
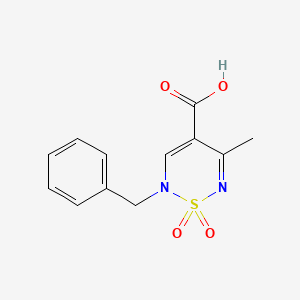
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)
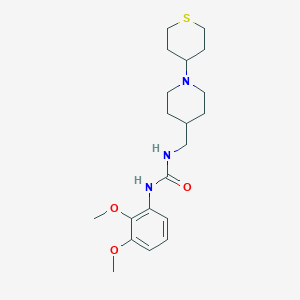
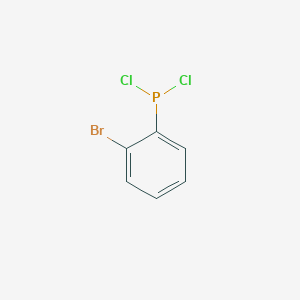
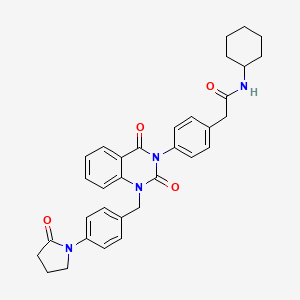
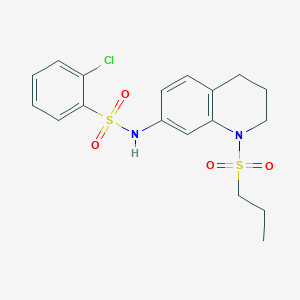
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)